
1,2-Dimethylcyclopropane
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Overview
Description
1,2-Dimethylcyclopropane is a cycloalkane consisting of a cyclopropane ring substituted with two methyl groups attached to adjacent carbon atoms. It has three stereoisomers: one cis-isomer and a pair of trans-enantiomers, which differ depending on the orientation of the two methyl groups . The compound is known for its ring tension, which results in a relatively unstable structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopropane can be synthesized through the reaction of carbenes with alkenes. One common method involves the use of dichlorocarbene, which is generated in situ from chloroform and potassium hydroxide . The reaction proceeds as follows: [ \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_2 + \text{KCl} + \text{H}_2\text{O} ] [ \text{CCl}_2 + \text{Alkene} \rightarrow \text{Cyclopropane derivative} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized reactors to control the reaction conditions, such as temperature and pressure, to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Carbene-Alkene Cyclopropanation
The primary method involves reacting carbenes (e.g., methylene) with alkenes. Diazomethane (CH₂N₂) serves as a carbene source under photochemical or thermal activation:
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Cis-selectivity : Reaction with cis-2-butene produces cis-1,2-dimethylcyclopropane, while trans-2-butene yields trans-isomers, retaining stereochemical integrity .
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Mechanism : The carbene inserts into the alkene’s π-bond, forming a cyclopropane ring without rearrangement .
Cobalt-Catalyzed Simmons-Smith Reaction
A cobalt variant of the Simmons-Smith reaction enables regioselective dimethylcyclopropanation of 1,3-dienes:
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Reagents : Me₂CCl₂ (dimethylcarbene source), Zn, and [2-tBuPDI]CoBr₂ catalyst.
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Scope : Tolerates functional groups like esters, alcohols, and aryl chlorides .
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Regioselectivity : Cyclopropanation occurs exclusively at terminal double bonds .
Thermal Isomerization
1,2-Dimethylcyclopropane undergoes both geometric (cis-trans*) and structural isomerization upon heating:
Structural Isomerization
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Products : Forms 2-methylbut-1-ene, 2-methylbut-2-ene, and cis-/trans-pent-2-ene via ring-opening .
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Kinetics :
Isomer | Product | Rate Constant (k∞) | Activation Energy (kcal/mol) |
---|---|---|---|
cis | cis-pent-2-ene | 1013.92exp(−61400/RT) | 30.1 |
cis | trans-pent-2-ene | 1013.96exp(−61200/RT) | 30.3 |
trans | cis-pent-2-ene | 1014.40exp(−63600/RT) | 31.3 |
trans | trans-pent-2-ene | 1014.30exp(−62900/RT) | 30.9 |
Geometric Isomerization
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Mechanism : Proceeds via an "expanded ring" transition state, where the cyclopropane ring temporarily opens to relieve strain .
Hydroxylation by Cytochrome P450 Enzymes
This compound derivatives undergo hydroxylation via P450-mediated radical mechanisms:
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Isotope Effects : Large intramolecular isotope effects (kH/kD=11) indicate C–H bond cleavage as the rate-determining step .
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Cationic Intermediates : Minor cation-derived products (e.g., cycloheptenol) suggest competing pathways alongside radical mechanisms .
Ring-Opening Reactions
Cobalt-catalyzed dimethylcyclopropanated dienes undergo:
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1,3-Rearrangements : Nickel-catalyzed ring-opening of vinylcyclopropanes to cyclopentenes .
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[5 + 2]-Cycloadditions : Rh-catalyzed reactions forming bicyclic products .
Mechanistic Insights
Scientific Research Applications
1,2-Dimethylcyclopropane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethylcyclopropane involves its interaction with molecular targets through its strained ring structure. The ring tension makes the compound highly reactive, allowing it to participate in various chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbenes, which can further react with other molecules .
Comparison with Similar Compounds
1,2-Dimethylcyclopropane is one of several structural isomers with the formula C₅H₁₀. Similar compounds include:
- Cyclopentane
- Methylcyclobutane
- 1,1-Dimethylcyclopropane
- Ethylcyclopropane
- 1-Pentene
- 2-Pentene
- 2-Methyl-1-butene
- 3-Methyl-1-butene
- 2-Methyl-2-butene
Compared to these compounds, this compound is unique due to its specific ring structure and the presence of two adjacent methyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
2511-95-7 |
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Molecular Formula |
C5H10 |
Molecular Weight |
70.13 g/mol |
IUPAC Name |
1,2-dimethylcyclopropane |
InChI |
InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3 |
InChI Key |
VKJLDXGFBJBTRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C |
Origin of Product |
United States |
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